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Cat. No.: S619733

Velnacrine Maleate is a hydroxylated derivative of tacrine and acts as a centrally active, reversible
acetylcholinesterase (AChE) inhibitor [1]. Its primary proposed mechanism for Alzheimer's disease is
increasing acetylcholine levels in the brain by preventing its hydrolysis, thereby enhancing cholinergic

neurotransmission [1].

The following diagram illustrates the cholinergic pathway targeted by Velnacrine:
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Velnacrine inhibits acetylcholinesterase (AChE) to increase synaptic acetylcholine (ACh) levels.

Key quantitative findings from in vivo studies are summarized below:

Model System Dosage Key Quantitative Findings Citation

| Aged Memory-Impaired Macaques | 1, 2, 4, and 6 mg/kg (oral) | v DMTS Performance: Significant
improvement in long-delay trials (placebo: 58.0% vs. velnacrine: 66.7%) [2]. v Persistence: Improved
performance remained significant 24 hours post-dose, despite plasma levels below quantification [2]. | [2] | |
Humans (Alzheimer's Patients) | 150 mg/day & 225 mg/day (oral) | v Cognition: Significantly attenuated
deterioration on ADAS-Cog scores vs. placebo [3]. v Global Impression: Significant improvement on
Clinical Global Impression of Change (CGIC) vs. placebo [3]. v Dose-Response: 225 mg/day dose was
more effective than 150 mg/day [3]. | [3] |

Experimental Protocols

The core methodology from the key primate study [2] and human clinical trials [3] provides a template for

evaluating cholinesterase inhibitors.

1. Primate Delayed Matching-to-Sample (DMTS) Protocol [2]

e Subjects: Six aged (25-40 years) memory-impaired macaques.

e Behavioral Task: Trained on a DMTS paradigm. Shown a sample object, then after a variable delay,
must choose the matching object from multiple alternatives. "Long-delay"” trials specifically test short-
term memory.

e Drug Administration: Single oral doses of velnacrine maleate (1, 2, 4, 6 mg/kg, free base
corrected) and a placebo are administered in a crossover design.

¢ Performance Measurement: Session performance is calculated as the percentage of correct
matches. Testing occurs at two time points: 30 minutes and 24 hours post-administration.

¢ Kinetic Analysis: Plasma concentrations of velnacrine are determined in three monkeys at 0.5, 1, 6,
and 24 hours after 4 or 6 mg/kg doses.

2. Human Clinical Trial Protocol [3]

e Study Design: 24-week, randomized, double-blind, placebo-controlled trial.
e Participants: 449 patients with clinically probable Alzheimer's disease (NINCDS-ADRDA criteria).
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¢ Intervention: After a washout, patients were randomized to placebo (n=152), velnacrine 150 mg/day
(n=149), or velnacrine 225 mg/day (n=148).

¢ Primary Outcomes: Cognitive behavior and memory components of the Alzheimer's Disease
Assessment Scale (ADAS) and the Clinical Global Impression of Change (CGIC) scale.

e Secondary Outcomes: Caregiver-rated scales to assess impact on daily life and caregiver burden.

Efficacy and Safety Profile

While velnacrine demonstrated modest but significant cognitive benefits in clinical trials [3], its

development was ultimately halted due to significant safety concerns [4] [1].

The most common adverse events were cholinergic (e.g., diarrhea, nausea) but the primary concern was
hepatotoxicity [3] [1]. In a key clinical trial, elevated plasma hepatic enzyme levels (5+ times upper limits
of normal) led to treatment discontinuation in 24-30% of velnacrine-treated patients, compared to 3% in the

placebo group [3]. This side effect was likely related to its acridine chemical structure, shared with tacrine

[4] [1].

Conclusion for Researchers

Velnacrine Maleate served as a proof-of-concept that AChE inhibition could produce modest symptomatic
benefits in Alzheimer's patients [4] [3]. However, its hepatotoxicity profile rendered it unsuitable for
clinical use [3] [1]. Research into this compound underscores a recurring challenge in neuropharmacology:
achieving a sustainable therapeutic window. Its story highlights the critical importance of thorough safety

profiling alongside efficacy studies in the development of central nervous system therapeutics.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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